molecular formula C10H9NO4 B8270224 3-(4-Nitrophenyl)-2-butenoic Acid CAS No. 80854-59-7

3-(4-Nitrophenyl)-2-butenoic Acid

Cat. No.: B8270224
CAS No.: 80854-59-7
M. Wt: 207.18 g/mol
InChI Key: APEDXSVBRQSCED-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2-butenoic Acid is an investigational compound of significant interest in medicinal chemistry and oncology research, primarily for its potential as a tubulin polymerization inhibitor. This butenoic acid derivative is explored for its ability to bind to the colchicine site on tubulin, a key protein in cell division. By interfering with microtubule dynamics, it can arrest the cell cycle at the G2/M phase and induce apoptotic cell death in proliferating cells . This mechanism is a recognized target for the development of novel anticancer agents, particularly to overcome limitations of existing therapies like neurotoxicity and drug resistance . The structural motif of the butenoic acid core is found in various synthetic small molecules under investigation as potent antimitotic agents. Research into these compounds aims to discover new chemical entities with improved efficacy and novel modes of action against human cancers . As a research chemical, 3-(4-Nitrophenyl)-2-butenoic Acid serves as a valuable scaffold for the synthesis and biological evaluation of new therapeutic candidates in preclinical studies.

Properties

CAS No.

80854-59-7

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-(4-nitrophenyl)but-2-enoic acid

InChI

InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)

InChI Key

APEDXSVBRQSCED-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares 3-(4-Nitrophenyl)-2-butenoic acid with analogs differing in substituents or functional groups, based on data from the provided evidence:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Yield (%) Reference
3-(4-Nitrophenyl)-2-butenoic acid 4-Nitrophenyl, carboxylic acid C₁₀H₉NO₄ 207.18 ~1700 (C=O acid) Not reported - [5, 9]
(E)-3-(3,4-Dichlorophenyl)-2-butenoic acid ethyl ester 3,4-Dichlorophenyl, ester C₁₂H₁₀Cl₂O₂ 263.11 1700 (C=O ester) ¹H: 6.5 (d, J=16 Hz, CH=CH) 78 [1]
(E)-3-(4-Fluorophenyl)-2-butenoic acid ethyl ester 4-Fluorophenyl, ester C₁₂H₁₁FO₂ 222.21 1710 (C=O ester) ¹⁹F NMR: -110 ppm 69 [1]
3-(4-Nitrophenyl)-2-oxopropanoic acid 4-Nitrophenyl, ketone C₉H₇NO₅ 209.16 1725 (C=O ketone) ¹³C: 195 (C=O) - [7]
4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitrophenyl, ketone, acid C₁₀H₇NO₅ 221.17 1690 (C=O acid) ¹H: 8.1 (d, aromatic H) - [8]
Key Observations:

Electron-Withdrawing Substituents: The nitro group in 3-(4-Nitrophenyl)-2-butenoic acid enhances acidity compared to halogenated analogs (e.g., fluorophenyl or dichlorophenyl derivatives) due to stronger electron withdrawal .

Spectral Differences :

  • The C=O stretch in IR spectra shifts depending on the functional group: ~1700 cm⁻¹ for carboxylic acids (e.g., target compound) vs. 1710–1725 cm⁻¹ for esters or ketones .
  • In NMR, nitrophenyl aromatic protons typically resonate at δ 7.5–8.5 ppm, while fluorine substituents show distinct ¹⁹F shifts (e.g., -110 ppm in fluorophenyl esters) .

Synthetic Yields : Esters with electron-donating groups (e.g., methoxyphenyl) exhibit higher yields (82% for (E)-5g ) compared to nitro derivatives, likely due to reduced steric and electronic hindrance .

Preparation Methods

Classical Protocol with Malonic Acid

In the Doebner modification , malonic acid reacts with 4-nitrobenzaldehyde in the presence of pyridine and a catalytic amine (e.g., piperidine). The reaction proceeds via deprotonation of malonic acid to form a resonance-stabilized enolate, which attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the target compound.

Typical Conditions :

  • Solvent : Pyridine or ethanol/water mixtures

  • Catalyst : Piperidine (5–10 mol%)

  • Temperature : 80–100°C, reflux

  • Yield : 60–75%

Limitations : Prolonged reaction times (6–12 hours) and the need for stoichiometric pyridine complicate scalability.

Green Chemistry Adaptations

Recent advances prioritize solvent-free or aqueous conditions to enhance sustainability:

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [bmim][NTf₂]) serve as dual solvents and catalysts, enabling room-temperature reactions. A study demonstrated 85% yield within 2 hours using ammonium acetate as a co-catalyst.

Microwave and Ultrasound Assistance

Microwave irradiation (100–150°C, 20–30 minutes) or ultrasonic treatment (25–40 kHz, 1 hour) accelerates reaction kinetics, achieving yields >90%. These methods reduce energy consumption and improve regioselectivity.

Aldol Condensation Followed by Oxidation

An alternative route involves aldol condensation of 4-nitroacetophenone with glyoxylic acid, followed by oxidation of the intermediate β-hydroxy acid.

Reaction Mechanism

  • Aldol Addition : Base-catalyzed (e.g., NaOH) condensation forms β-hydroxy-4-nitrophenylbutanoic acid.

  • Oxidation : Catalytic HNO₃ or TEMPO/NaClO oxidizes the β-hydroxyl group to a ketone, which tautomerizes to the α,β-unsaturated acid.

Optimized Parameters :

ParameterValue
Temperature60–80°C
OxidantTEMPO/NaClO (1:2)
Yield70–82%

Advantages : Avoids decarboxylation side reactions.
Challenges : Requires strict control of oxidation conditions to prevent over-oxidation.

Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysts enable direct coupling between 4-nitrophenyl halides and preformed enolates.

Palladium-Catalyzed Heck Reaction

The Heck reaction couples 4-nitroiodobenzene with acrylic acid derivatives:

Reaction Scheme :
4-NO₂C₆H₄I + CH₂=CHCO₂H → 4-NO₂C₆H₄-CH=CH-CO₂H

Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : PPh₃ (4 mol%)

  • Base : Et₃N

  • Solvent : DMF, 100°C, 8 hours

  • Yield : 68–74%

Drawbacks : Limited by the cost of palladium and competing homocoupling.

Copper-Mediated C–H Activation

Copper(I) oxide facilitates oxidative coupling between 4-nitrophenylboronic acid and propiolic acid:

Key Data :

  • Catalyst : Cu₂O (5 mol%)

  • Oxidant : TBHP (tert-butyl hydroperoxide)

  • Solvent : DCE (1,2-dichloroethane)

  • Yield : 62%

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost EfficiencyScalability
Knoevenagel (Classic)60–756–12ModerateLimited
Microwave-Assisted85–920.5–1HighHigh
Aldol-Oxidation70–828–10LowModerate
Heck Reaction68–748LowLow

Key Observations :

  • Microwave-assisted Knoevenagel offers the best balance of yield and efficiency.

  • Metal-catalyzed methods suffer from catalyst costs but provide regiochemical control.

Mechanistic Insights and Side Reactions

Decarboxylation in Knoevenagel Synthesis

Excessive heating (>100°C) or prolonged reaction times promote decarboxylation, yielding 4-nitrostyrene as a byproduct. Stabilizing the enolate intermediate with coordinating solvents (e.g., DMF) mitigates this issue.

Isomerization During Aldol-Oxidation

The β-keto acid intermediate may undergo keto-enol tautomerism, leading to cis-trans isomerization. Acidic workup (pH 2–3) favors the thermodynamically stable trans-isomer.

Industrial-Scale Considerations

For bulk production, continuous flow reactors paired with heterogeneous catalysts (e.g., amine-functionalized silica) are emerging as superior platforms:

  • Residence Time : 10–15 minutes

  • Catalyst Loading : 2–3 wt%

  • Space-Time Yield : 12 g·L⁻¹·h⁻¹

Q & A

Q. What are the recommended synthetic routes for 3-(4-Nitrophenyl)-2-butenoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nitration of cinnamic acid derivatives. For example, nitration of 3-phenyl-2-butenoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) can introduce the nitro group at the para position of the phenyl ring. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like meta-substituted isomers. Post-reaction purification via recrystallization (e.g., using ethanol/water) improves yield .

Q. How can researchers confirm the structure and purity of 3-(4-Nitrophenyl)-2-butenoic acid?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm the α,β-unsaturated carboxylic acid moiety (δ 6.3–7.8 ppm for vinyl protons and aromatic protons) and FT-IR for C=O (1700–1720 cm1^{-1}) and NO2_2 (1520, 1350 cm1^{-1}) stretches.
  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity, while melting point analysis (literature range: 167–170°C) provides additional validation .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

  • Methodological Answer :
PropertyMethodValue
Molecular WeightMass Spectrometry193.16 g/mol
LogPReversed-phase HPLC~1.8 (predicted)
PSAComputational (e.g., ChemAxon)74.8 Ų
Experimental LogP can be derived via shake-flask method using octanol/water partitioning, while PSA is calculated using fragment-based approaches .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of 3-(4-Nitrophenyl)-2-butenoic acid in electrophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong meta-directing substituent. For example, bromination under FeBr3_3 catalysis will favor substitution at the meta position relative to the nitro group. Computational studies (DFT calculations) can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals .

Q. What strategies are effective for evaluating the thermal stability and degradation pathways of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to identify decomposition temperatures.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitro group reduction to amine or decarboxylation are common pathways .

Q. How can researchers investigate the biological activity of this compound, such as enzyme inhibition?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory effects on target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. IC50_{50} values are derived from dose-response curves.
  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions, focusing on the nitro group’s role in hydrogen bonding or steric hindrance .

Q. What computational methods are suitable for modeling the electronic properties of 3-(4-Nitrophenyl)-2-butenoic acid?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis spectra (TD-DFT) and electrostatic potential surfaces.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments to study aggregation behavior .

Q. How should contradictory toxicological data (e.g., acute toxicity vs. no data) be resolved for safety assessments?

  • Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. Cross-reference SDS entries (e.g., notes acute toxicity, while lacks data) and validate via zebrafish embryo toxicity (ZFET) models .

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